tert-Butyl 2-(2-(4-(difluoromethoxy)phenyl)acetyl)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(2-(4-(difluoromethoxy)phenyl)acetyl)hydrazinecarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a difluoromethoxyphenyl group, and a hydrazinecarboxylate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-(2-(4-(difluoromethoxy)phenyl)acetyl)hydrazinecarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the difluoromethoxyphenyl intermediate:
Acetylation: The difluoromethoxyphenyl intermediate is then acetylated to introduce the acetyl group.
Hydrazinecarboxylate formation: The acetylated intermediate is reacted with hydrazine to form the hydrazinecarboxylate moiety.
tert-Butyl protection: Finally, the compound is protected with a tert-butyl group to yield the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl 2-(2-(4-(difluoromethoxy)phenyl)acetyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(2-(4-(difluoromethoxy)phenyl)acetyl)hydrazinecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(2-(4-(difluoromethoxy)phenyl)acetyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(2-(4-(difluoromethoxy)phenyl)acetyl)hydrazinecarboxylate can be compared with similar compounds such as:
tert-Butyl 2-(2-(4-methoxyphenyl)acetyl)hydrazinecarboxylate: This compound has a methoxy group instead of a difluoromethoxy group.
tert-Butyl 2-(2-(4-chlorophenyl)acetyl)hydrazinecarboxylate: This compound has a chlorophenyl group instead of a difluoromethoxyphenyl group.
The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H18F2N2O4 |
---|---|
Molekulargewicht |
316.30 g/mol |
IUPAC-Name |
tert-butyl N-[[2-[4-(difluoromethoxy)phenyl]acetyl]amino]carbamate |
InChI |
InChI=1S/C14H18F2N2O4/c1-14(2,3)22-13(20)18-17-11(19)8-9-4-6-10(7-5-9)21-12(15)16/h4-7,12H,8H2,1-3H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
QOFXKIQFSKEQIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNC(=O)CC1=CC=C(C=C1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.